5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a compound belonging to the class of oxadiazolo-pyrazine derivatives.
Preparation Methods
The synthesis of 5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction may yield pyrazine derivatives .
Scientific Research Applications
5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses . In medicine, it is being explored for its potential use in drug development due to its unique structural properties . In industry, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of p38 MAP kinase, it binds to the A-loop regulatory site of the kinase, thereby preventing its activation and subsequent inflammatory response . This interaction is crucial for its potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can be compared with other similar compounds such as [1,2,5]oxadiazolo[3,4-B]pyrazine and [1,2,5]thiadiazolo[3,4-B]pyrazine . These compounds share similar structural features but differ in their electronic properties and reactivity. For example, [1,2,5]thiadiazolo[3,4-B]pyrazine has a sulfur atom in place of the oxygen atom in the oxadiazole ring, which affects its electron-withdrawing ability and reactivity .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-(1-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H16N4O/c1-8-2-10-3-9(1)5-14(4-8,6-10)11-7-15-12-13(16-11)18-19-17-12/h7-10H,1-6H2 |
InChI Key |
DBGMEWGHSVEXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=NON=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.